

Spectroscopic Analysis of 1-(Chloromethyl)-4-(phenylthio)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Chloromethyl)-4-(phenylthio)benzene

Cat. No.: B075812

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Chloromethyl)-4-(phenylthio)benzene** (CAS No. 1208-87-3). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-(Chloromethyl)-4-(phenylthio)benzene**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.25	Multiplet	9H	Aromatic Protons (C ₆ H ₅ S- and -C ₆ H ₄ -)
~4.58	Singlet	2H	Methylene Protons (-CH ₂ Cl)

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~138.0	Aromatic Carbon (C-S on phenylthio group)
~135.5	Aromatic Carbon (C-CH ₂ Cl)
~132.0	Aromatic Carbons (para-C on phenylthio group)
~130.0	Aromatic Carbons (ortho/meta-C on -C ₆ H ₄ -)
~129.5	Aromatic Carbons (meta-C on phenylthio group)
~127.0	Aromatic Carbons (ortho-C on phenylthio group)
~45.0	Methylene Carbon (-CH ₂ Cl)

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3100-3000	Medium	C-H (Aromatic)	Stretching
2960-2850	Medium	C-H (Aliphatic -CH ₂ -)	Stretching
1580-1450	Medium-Strong	C=C (Aromatic)	Stretching
1250-1200	Strong	C-Cl	Stretching
750-690	Strong	C-S (Thioether)	Stretching
850-800	Strong	C-H (p-disubstituted benzene)	Out-of-plane Bending

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment Ion	Notes
234/236	[C ₁₃ H ₁₁ ClS] ⁺	Molecular ion (M ⁺) peak with characteristic chlorine isotope pattern.
199	[C ₁₃ H ₁₀ S] ⁺	Loss of •Cl radical.
125	[C ₇ H ₆ Cl] ⁺	Benzylic cleavage, formation of chlorobenzyl cation.
109	[C ₆ H ₅ S] ⁺	Phenylthio cation.
91	[C ₇ H ₇] ⁺	Tropylium ion, a common fragment for benzyl compounds.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(Chloromethyl)-4-(phenylthio)benzene** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental absorptions.
- **Sample Spectrum:** Record the spectrum of the prepared sample. The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

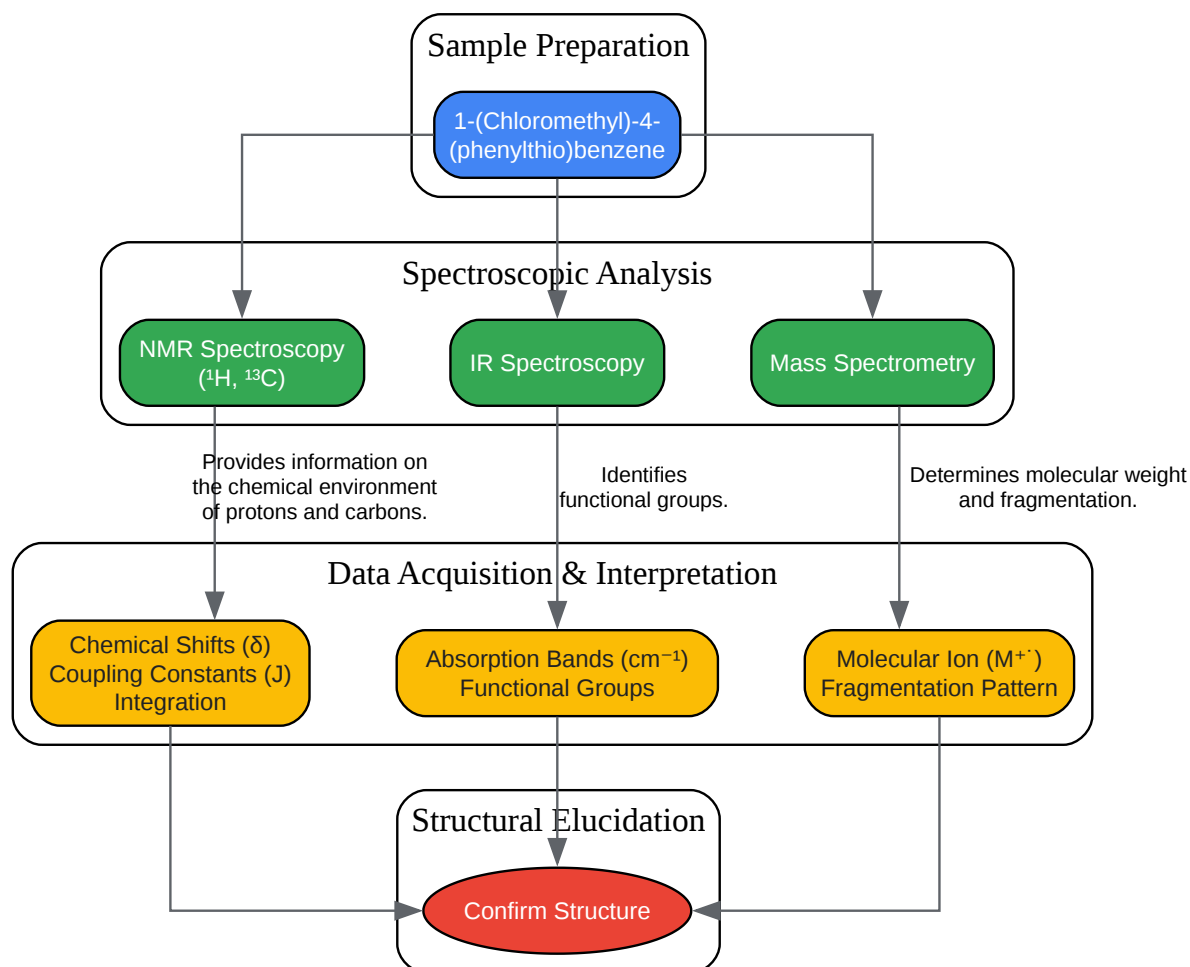
- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample

is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).

- Ionization: In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-(Chloromethyl)-4-(phenylthio)benzene**, from sample preparation to structural elucidation.



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Caption: Logical workflow for spectroscopic analysis.

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